The compound “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used in the synthesis of other organic compounds . It is prepared by reacting 3-mercaptopropionate with 3-halogenated-5,5-dimethyl-4,5-dihydroisoxazole in the presence of a catalyst . The reaction speed is high, the impurity content is low, and the product yield is high .
This compound is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
It serves as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones .
While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in physics, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in physical experiments . For example, its boiling point and solubility can affect its behavior in various states of matter .
“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in pharmaceutical science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in drug formulation . For example, its solubility can affect its bioavailability in the body .
Although there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in forensic science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in forensic analysis . For example, its boiling point and solubility can affect its behavior in various states of matter .
“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure features a chlorine atom at the 3-position and two methyl groups at the 5-position of the isoxazole ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.
A significant reaction pathway involves the synthesis from dichlorochloroform and 2-methylpropene in the presence of a base, yielding 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with moderate yields under controlled conditions .
Research indicates that 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole exhibits biological activity that may be beneficial in various therapeutic contexts. Its derivatives have shown promise as herbicides and plant growth regulators, enhancing crop protection against specific pests . The compound's interactions with biological systems are still under investigation, but initial studies suggest potential efficacy in agricultural applications.
The synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole can be achieved through several methods:
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole finds utility primarily in:
These applications leverage its ability to modulate biological activity through structural modifications.
Several compounds share structural similarities with 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole:
These compounds highlight the uniqueness of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole by showcasing how variations in halogenation can influence biological activity and chemical reactivity.